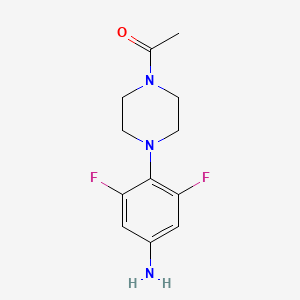

4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline

CAS No.:

Cat. No.: VC20432090

Molecular Formula: C12H15F2N3O

Molecular Weight: 255.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F2N3O |

|---|---|

| Molecular Weight | 255.26 g/mol |

| IUPAC Name | 1-[4-(4-amino-2,6-difluorophenyl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C12H15F2N3O/c1-8(18)16-2-4-17(5-3-16)12-10(13)6-9(15)7-11(12)14/h6-7H,2-5,15H2,1H3 |

| Standard InChI Key | WANYZQAOYRXPAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(4-Acetylpiperazin-1-yl)-3,5-difluoroaniline is C₁₂H₁₄F₂N₃O, with a molecular weight of 253.26 g/mol. The compound’s structure comprises:

-

A 3,5-difluoroaniline core, where fluorine atoms occupy the meta positions relative to the amino group.

-

A 4-acetylpiperazin-1-yl group at the para position, introducing steric bulk and hydrogen-bonding capabilities.

The acetyl group on the piperazine ring enhances the compound’s lipophilicity compared to non-acetylated analogs, potentially improving membrane permeability in biological systems .

Synthesis and Manufacturing

Precursor Synthesis: 3,5-Difluoroaniline

The synthesis of 3,5-difluoroaniline, a key precursor, is detailed in US5965775A . This patent describes a two-step process starting from 1,3,5-trichlorobenzene:

-

Halogen Exchange: Reaction with potassium fluoride under controlled conditions yields 3,5-difluorochlorobenzene.

-

Amination: Treatment with aqueous ammonia in the presence of a copper catalyst replaces the chlorine atom with an amino group, producing 3,5-difluoroaniline.

Key Reaction Parameters:

-

Temperature: 150–200°C for amination.

-

Catalyst: Copper(I) oxide enhances selectivity for mono-amination.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 253.26 g/mol |

| Melting Point | Estimated 120–140°C (extrapolated) |

| Solubility | Soluble in DMSO, DMF; sparingly in water |

| LogP | ~2.1 (predicted) |

The acetylpiperazine group significantly influences solubility:

-

Polarity: The amide bond increases hydrophilicity.

-

Conformational Flexibility: The piperazine ring allows adaptive binding in biological targets.

Applications in Pharmaceutical Research

Kinase Inhibitor Development

Compounds with acetylpiperazine moieties are frequently employed in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets . For example:

-

Analog Case Study: A related compound, 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one, demonstrated potent activity against tyrosine kinases in preclinical trials .

Central Nervous System (CNS) Therapeutics

Fluorinated anilines often exhibit blood-brain barrier permeability. The acetylpiperazine group may modulate serotonin or dopamine receptors, suggesting potential in treating:

-

Schizophrenia: Dopamine D₂ receptor antagonism.

-

Depression: Serotonin reuptake inhibition.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume